molecular formula C14H9ClF3NO2 B2717429 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2717429
M. Wt: 315.67 g/mol
InChI Key: OAMVIBKEICGPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for MMV665807 are not extensively detailed in the available literature. it is known that MMV665807 was obtained from the open-access Medicines for Malaria Venture (MMV) Malaria Box . The compound is synthesized through standard organic synthesis techniques, involving the formation of the salicylanilide structure . Industrial production methods for MMV665807 have not been explicitly documented, as it is still in the experimental stage.

Chemical Reactions Analysis

MMV665807 undergoes various chemical reactions, including:

Biological Activity

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, with a molecular formula of C14H9ClF3NO2 and a molecular weight of 315.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • CAS Number : 1580-42-3
  • Molecular Structure : The compound features a chloro group, a hydroxy group, and a trifluoromethyl group on its phenyl rings, contributing to its unique biological properties.

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been investigated for its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurotransmission processes.

Inhibition Studies

  • Enzyme Inhibition : The compound has shown competitive inhibition with IC50 values reported in the range of 42.08 μM to 64.44 μM against AChE and BuChE. This suggests that the presence of the trifluoromethyl group enhances its inhibitory potency compared to other derivatives without this substituent .
  • Structure-Activity Relationship : The substitution patterns on the aniline ring significantly affect biological activity. Studies indicate that the trifluoromethyl group at the para position increases potency for inhibiting serotonin uptake and enhances interaction with target enzymes due to improved electronic properties .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, indicating potential therapeutic applications in diseases associated with oxidative damage .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria have been reported, showcasing comparable efficacy to standard antibiotics like ceftriaxone .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves cell cycle arrest at the S phase, leading to increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects .
  • Neuroprotective Effects : In models of neurodegenerative diseases, compounds structurally related to this compound have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of AChE activity .

Data Tables

Biological Activity IC50 Value (μM) Target Enzyme
AChE Inhibition42.08Acetylcholinesterase
BuChE Inhibition53.46Butyrylcholinesterase
Antioxidant ActivityN/AFree Radical Scavenging
Antimicrobial Activity (MIC)40-50Various Bacterial Strains

Properties

IUPAC Name

5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMVIBKEICGPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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